mocravimod - 509092-16-4

mocravimod

Catalog Number: EVT-276705
CAS Number: 509092-16-4
Molecular Formula: C24H26ClNO3S
Molecular Weight: 444.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mocravimod is a sphingosine 1-phosphate (S1P) receptor agonist, with potential immunosuppressive activity. Upon administration of mocravimod, this agent binds to S1P receptors on lymphocytes, which prevents binding of serum S1P to S1P receptors and leads to S1P receptor internalization. This reduces the number of circulating blood leukocytes and accelerates lymphocyte homing into peripheral lymph nodes, thereby preventing their infiltration into peripheral inflammatory sites. This agent also decreases the production of inflammatory cytokines by lymphocytes, such as interferon gamma (IFN-g), interleukin-12 (IL-12), and tumor necrosis factor (TNF).
Source and Classification

Mocravimod is derived from a family of sphingolipid metabolites, specifically synthesized to modulate S1P signaling pathways. It belongs to the class of immunosuppressants and is characterized by its ability to selectively inhibit the egress of T cells from lymphoid organs without compromising their effector functions . This unique mechanism distinguishes it from traditional immunosuppressants, which often indiscriminately suppress immune responses.

Synthesis Analysis

The synthesis of mocravimod involves several key steps that focus on modifying the sphingosine backbone to enhance receptor selectivity and potency. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with ceramide, which is hydrolyzed to form sphingosine.
  2. Phosphorylation: Sphingosine is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate.
  3. Chemical Modifications: Rational chemical modifications are applied to improve selectivity for S1PR1 over other receptors, resulting in the final compound, mocravimod.

Parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Mocravimod's molecular structure can be characterized by its specific functional groups that facilitate binding to S1PR1. The compound features:

  • Backbone: A long-chain fatty acyl group linked to a sphingosine base.
  • Functional Groups: Hydroxyl groups and a phosphate moiety that are essential for receptor interaction.

The three-dimensional conformation of mocravimod allows it to fit into the binding pocket of S1PR1 effectively, promoting selective receptor activation while minimizing off-target effects .

Chemical Reactions Analysis

Mocravimod undergoes various chemical reactions that are pivotal for its pharmacological activity:

  • Binding Reactions: It binds selectively to S1PR1, initiating downstream signaling pathways that modulate T cell trafficking.
  • Metabolic Reactions: Mocravimod is metabolized primarily in the liver, where it may undergo phosphorylation to form active metabolites that contribute to its immunosuppressive effects.

These reactions are critical in determining the pharmacokinetic profile of mocravimod, influencing its efficacy and safety in clinical applications .

Mechanism of Action

Mocravimod's mechanism of action involves:

Physical and Chemical Properties Analysis

Mocravimod exhibits several notable physical and chemical properties:

  • Molecular Formula: C20H34N2O5P
  • Molecular Weight: 409.47 g/mol
  • Solubility: Mocravimod is soluble in organic solvents but has limited solubility in water, which affects its formulation as an oral drug.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and optimizing its formulation for therapeutic use .

Applications

Mocravimod has several significant applications in clinical settings:

  • Graft-Versus-Host Disease Prevention: It is primarily investigated for preventing graft-versus-host disease in patients undergoing allogeneic hematopoietic stem cell transplantation.
  • Immune-Mediated Diseases: Research indicates potential applications in treating various immune-mediated conditions such as inflammatory bowel disease due to its ability to modulate immune responses selectively .
  • Cancer Therapy: Mocravimod's mechanism may also be explored in cancer therapies where modulation of immune responses can enhance anti-tumor effects while managing adverse immune reactions .
Introduction to Mocravimod in Immunomodulatory Research

Therapeutic Context: Role in Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT)

Allogeneic hematopoietic stem cell transplantation remains the sole curative option for numerous patients with high-risk acute myelogenous leukemia (AML), yet its therapeutic potential is substantially limited by GVHD and disease relapse. Mocravimod has been specifically investigated within this high-stakes clinical context as an adjunctive therapy to standard GVHD prophylaxis regimens. In a pivotal 2-part clinical trial (NCT01830010), mocravimod was evaluated at daily doses of 1 mg or 3 mg alongside standard cyclosporine A/methotrexate or tacrolimus/methotrexate prophylaxis in allo-HSCT recipients with hematological malignancies [1] [2]. The trial demonstrated several clinically relevant findings:

  • Safety and Tolerability: Mocravimod was safely integrated into existing transplantation protocols without compromising engraftment kinetics or introducing unexpected toxicities
  • Lymphocyte Redistribution: Treatment resulted in significant, dose-dependent reduction of circulating lymphocyte counts, confirming its mechanistic efficacy in preventing lymphocyte egress from lymphoid compartments
  • Clinical Outcomes: Investigators observed promising trends in GVHD-free, relapse-free survival at 6 months post-treatment, providing rationale for larger efficacy studies

Table 1: Key Parameters from Mocravimod Clinical Trial in allo-HSCT

ParameterFindingClinical Significance
Dosing1 mg or 3 mg dailyDose-dependent lymphocyte reduction
Combination RegimensCyclosporine A/MTX or tacrolimus/MTXCompatible with standard prophylaxis
EngraftmentNo negative impact observedMaintains fundamental transplant requirement
Lymphocyte EffectSignificant reduction in circulating lymphocytesConfirms S1PR1-mediated sequestration
GVHD/Relapse OutcomesSupports larger efficacy studiesPotential for enhanced GVHD-free, relapse-free survival

The translational relevance of these findings is substantial, particularly considering that GVHD and relapse collectively account for approximately 60% of transplant-related mortality. By demonstrating the feasibility of adding mocravimod to standard GVHD prophylaxis without impeding engraftment or significantly increasing toxicity, this research established a foundation for phase 3 development in homogeneous AML patient populations [1] [2] [6]. Importantly, the pharmacokinetic profile of mocravimod appears compatible with common transplant medications, including CYP3A4 inhibitors like azoles and cyclosporine, minimizing concerns about clinically significant drug interactions that could complicate transplantation protocols [6].

Mechanistic Differentiation from Conventional Immunosuppressants

Mocravimod exhibits fundamental mechanistic distinctions from traditional immunosuppressants that underpin its unique therapeutic potential. Conventional agents like calcineurin inhibitors (cyclosporine, tacrolimus) or antimetabolites (methotrexate, mycophenolate mofetil) exert broad antiproliferative effects or inhibit T-cell activation signaling pathways, creating a state of global immunosuppression that compromises both pathogenic and protective immunity. In contrast, mocravimod precisely targets the sphingosine-1-phosphate (S1P) signaling axis, which governs lymphocyte egress from lymph nodes and other lymphoid organs [1] [4].

The core mechanism involves mocravimod's active metabolite, mocravimod-phosphate, functioning as a potent S1PR1 agonist. Upon receptor engagement, it induces receptor internalization and functional antagonism, effectively preventing lymphocytes from responding to S1P gradients necessary for lymphoid tissue egress. This results in selective lymphocyte sequestration without impairing T-cell activation, proliferation, or effector functions within lymphoid compartments [1] [2]. This nuanced action represents a paradigm shift from immunosuppression to "immunoredistribution" with several critical implications:

  • Preserved Lymphoid Surveillance: Unlike conventional immunosuppressants that broadly inhibit T-cell function, mocravimod permits continued immune activity within lymphoid tissues where malignant cells often reside
  • Differential Cellular Effects: Research indicates CD4+ T cells demonstrate greater sensitivity to mocravimod-induced sequestration than CD8+ T cells, potentially preserving cytotoxic populations important for viral surveillance and GVL effects [2]
  • Targeted Immunomodulation: The approach specifically disrupts the pathological process of lymphocyte migration to peripheral tissues (the central event in GVHD pathogenesis) without impairing fundamental immune competence

Table 2: Comparative Mechanisms: Mocravimod vs. Conventional Immunosuppressants

Mechanistic AspectMocravimodConventional Immunosuppressants
Primary TargetS1P1 receptor-mediated lymphocyte egressCalcineurin (CNI), Dihydrofolate reductase (MTX), IMPDH (MMF)
Effect on T-cell FunctionPreserves effector function in lymphoid tissuesBroadly inhibits activation and proliferation
Lymphocyte DynamicsRedistributes lymphocytes (↓ circulating, ↑ lymphoid)Reduces absolute lymphocyte counts
GVL PreservationTheoretical preservation via lymphoid activityBroad suppression compromises GVL
Cellular SelectivityGreater effect on CD4+ vs. CD8+ T cellsNon-selective effects across lymphocyte subsets

This mechanistic profile distinguishes mocravimod not only from conventional immunosuppressants but also from newer immunomodulatory approaches. For instance, while JAK1/2 inhibitors (ruxolitinib) target downstream cytokine signaling in GVHD, they still suppress essential immune pathways [7]. Similarly, adoptive Treg therapies require complex manufacturing and have limited persistence [5]. Mocravimod's orally administrable small molecule approach coupled with its compartmentalized immunomodulation offers a logistically streamlined strategy focused on spatial regulation of immunity rather than its general suppression [1] [7].

Preclinical Models Demonstrating Graft-versus-Leukemia (GVL) Preservation

The therapeutic promise of mocravimod hinges critically on its ability to uncouple GVHD from GVL effects, a challenge that has eluded most conventional and novel immunomodulatory approaches. Preclinical investigations provide compelling evidence for this discriminative potential. In foundational studies using major histocompatibility complex (MHC)-disparate rat heart allograft models, mocravimod administration (0.1 and 1 mg/kg/day orally for 100 days) significantly prolonged graft survival and attenuated chronic rejection without eliminating donor T-cell responsiveness [4]. This preservation of effector capacity within specific anatomical compartments suggested the potential for maintaining anti-tumor immunity.

The mechanistic basis for GVL preservation was further elucidated through translational research in the allo-HSCT setting. Bone marrow biopsy analyses from clinical trial participants revealed a crucial finding: despite mocravimod-induced reduction of circulating lymphocytes, T-cell counts within bone marrow compartments remained intact or potentially increased [1] [2]. This compartmental redistribution is physiologically significant because:

  • Lymphoid Sanctuaries: Leukemic cells, particularly in AML, frequently inhabit bone marrow and lymphoid tissues rather than circulating in peripheral blood
  • Spatial Immunity: By sequestering donor T-cells within these same lymphoid and marrow compartments, mocravimod potentially facilitates ongoing immune surveillance and anti-leukemic activity precisely where malignant cells reside
  • Differential Signaling: The preservation of T-cell effector function within these environments enables cytotoxic activity against residual leukemia

Table 3: Preclinical Evidence Supporting Mocravimod's GVL Preservation

Model SystemKey FindingsImplications for GVL Preservation
mHC-Disparate Rat Heart AllograftProlonged graft survival without complete abrogation of donor T-cell functionRetention of functional immunity amidst reduced tissue infiltration
Human allo-HSCT Bone Marrow BiopsiesMaintained T-cell counts in bone marrow despite peripheral lymphopeniaPreservation of immune surveillance in leukemia-relevant niches
Lymphocyte Subset AnalysisCD4+ T cells more sensitive to sequestration than CD8+ T cellsPotential retention of cytotoxic CD8+ activity in lymphoid compartments
Pharmacodynamic StudiesReduction of circulating lymphocytes without impairment of engraftmentSeparation of GVHD prevention (peripheral) from GVL activity (lymphoid)

The differential sensitivity of T-cell subsets to mocravimod provides another dimension to GVL preservation. With CD4+ helper T-cells demonstrating greater susceptibility to sequestration than CD8+ cytotoxic T-cells [2], mocravimod may permit enhanced retention of cytotoxic populations within lymphoid tissues where they can engage malignant cells. This contrasts sharply with global T-cell suppressants like antithymocyte globulin or alemtuzumab, which indiscriminately deplete both pathogenic and protective subsets. Furthermore, mocravimod's lack of interference with engraftment kinetics ensures timely immune reconstitution—a critical factor in establishing GVL effects early post-transplantation when relapse risk is highest [1] [2].

These collective findings from preclinical and translational studies substantiate a novel immunomodulatory principle: spatial regulation of immunity through S1PR1 modulation can achieve compartmentalized immunosuppression (preventing peripheral tissue damage in GVHD) while preserving functional immune activity within anatomical sites critical for anti-leukemic surveillance. This provides the rationale for ongoing phase 3 development of mocravimod specifically in AML patients undergoing allo-HSCT, where maintaining GVL effects is paramount to curative success [1] [2].

Table 4: Mocravimod Compound Nomenclature

Designation TypeName
Systematic NameNot provided in sources
Generic NameMocravimod
SynonymsKRP-203, Mocravimod hydrochloride
CAS Number509088-69-1
Molecular FormulaC₂₄H₂₇Cl₂NO₃S
Development StagePhase 3 for allo-HSCT in AML

Properties

CAS Number

509092-16-4

Product Name

mocravimod

IUPAC Name

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol

Molecular Formula

C24H26ClNO3S

Molecular Weight

444.0 g/mol

InChI

InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2

InChI Key

IINUNQPYJGJCJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl

Solubility

Soluble in DMSO

Synonyms

Mocravimod; KRP-203; KRP203; KRP 203 free base.

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.